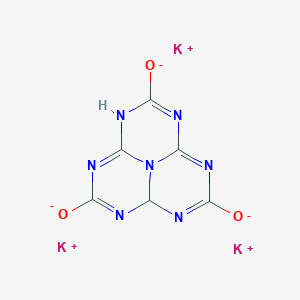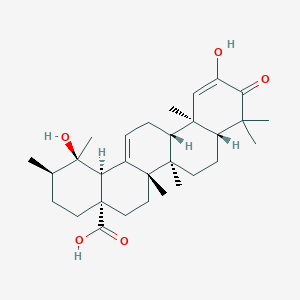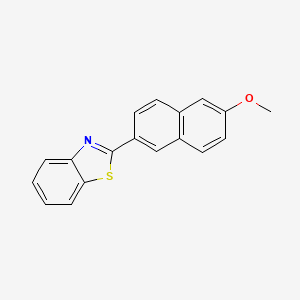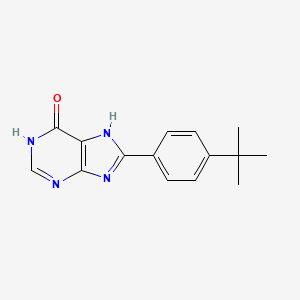
Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide, also known as Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide, is a useful research compound. Its molecular formula is C6K3N7O3 X 3 H2O. The purity is usually 95%.
BenchChem offers high-quality Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalysis
Potassium cyamelurate trihydrate has been employed as a homogeneous photocatalyst for the photodegradation of aquatic tetracycline hydrochloride under visible-light irradiation. This showcases its potential in environmental applications for the removal of antibiotic residues in water .
Synthesis of Metal Cyamelurates
The compound is used in the synthesis of various metal cyamelurates. These include cobalt, manganese, magnesium, copper, aluminum, chromium, calcium, and lead cyamelurates. The structural diversity achieved through kinetic control in synthesis highlights its versatility in materials science .
Analytical Reagent
It is utilized as an analytical reagent in various scientific studies. Its role in analytical chemistry can be quite broad, ranging from calibration standards to being part of complex sample preparation processes .
Hydrogen Evolution Study
Potassium cyamelurate trihydrate has been studied for its structure-hydrogen evolution activity relationships. This involves exploring its potential in hydrogen production and energy storage applications .
Rare Earth Metal Synthesis
The compound is instrumental in synthesizing rare earth metal cyamelurates. This application is significant for the development of advanced materials with unique magnetic and electronic properties .
Photocatalytic Efficiency Improvement
It has demonstrated much higher photocatalytic efficiency when used for the efficient removal of antibiotic residue in water. This suggests its potential for improving water treatment technologies .
Propiedades
IUPAC Name |
tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,6,8,10-pentaene-3,7,11-triolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7O3.3K/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3;;;/h1H,(H4,7,8,9,10,11,12,14,15,16);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCILZFUMCJZPH-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12N=C(N=C3N1C(=NC(=N2)[O-])N=C(N3)[O-])[O-].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2K3N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,5,8-trioxo-6,8-dihydro-3aH,5H-1,3,3a1,4,6,7,9-heptaazaphenalene-1,3,4-triide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)


![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)
